molecular formula C10H10FN3O B7818220 6-fluoro-2-(methylaminomethyl)-1H-quinazolin-4-one

6-fluoro-2-(methylaminomethyl)-1H-quinazolin-4-one

Cat. No.: B7818220
M. Wt: 207.20 g/mol
InChI Key: OUMMBZSJMPMYQR-UHFFFAOYSA-N
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Description

6-Fluoro-2-(methylaminomethyl)-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a fluorine atom at the 6th position, a methylaminomethyl group at the 2nd position, and a quinazolinone core structure. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-(methylaminomethyl)-1H-quinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoro-2-nitroaniline and formaldehyde.

    Reduction: The nitro group of 6-fluoro-2-nitroaniline is reduced to an amine using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Formylation: The resulting amine is then reacted with formaldehyde to introduce the methylaminomethyl group.

    Cyclization: The intermediate is cyclized to form the quinazolinone core structure under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: This method allows for continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(methylaminomethyl)-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.

    Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: The compound shows promise as a therapeutic agent for the treatment of cancer, inflammation, and infectious diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-fluoro-2-(methylaminomethyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-2-methylquinoline: This compound shares the fluorine substitution at the 6th position but lacks the quinazolinone core.

    2-(Methylaminomethyl)quinazolin-4-one: Similar to the target compound but without the fluorine atom.

Uniqueness

6-Fluoro-2-(methylaminomethyl)-1H-quinazolin-4-one is unique due to the combination of the fluorine atom and the methylaminomethyl group on the quinazolinone core. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

6-fluoro-2-(methylaminomethyl)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O/c1-12-5-9-13-8-3-2-6(11)4-7(8)10(15)14-9/h2-4,12H,5H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMMBZSJMPMYQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=O)C2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC1=NC(=O)C2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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